2-(3,4-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenoxy group, an oxadiazole ring, and a propanamide moiety, making it a unique molecule for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps, starting with the preparation of the phenoxy and oxadiazole intermediates. The phenoxy intermediate can be synthesized through the reaction of 3,4-dimethylphenol with an appropriate halogenated compound under basic conditions. The oxadiazole ring is formed through the cyclization of a hydrazide with a nitrile oxide. Finally, these intermediates are coupled under amide formation conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization step and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group would yield quinones, while reduction of the oxadiazole ring could lead to amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving phenoxy and oxadiazole groups.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid
- 4-Benzoyl-2-methylphenyl (2,4-dimethylphenoxy)acetate
Uniqueness
2-(3,4-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is unique due to the presence of both the phenoxy and oxadiazole groups, which provide distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C20H21N3O3/c1-12-9-10-16(11-14(12)3)25-15(4)18(24)21-20-22-19(26-23-20)17-8-6-5-7-13(17)2/h5-11,15H,1-4H3,(H,21,23,24) |
InChI Key |
OBRGKBXPTDBZMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NOC(=N2)C3=CC=CC=C3C)C |
Origin of Product |
United States |
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